Methyl salicylate
Overview
Description
Methyl salicylate, also known as oil of wintergreen or wintergreen oil, is an organic ester naturally produced by many species of plants, particularly wintergreens . It appears as a colorless, yellowish, or reddish liquid with the odor of wintergreen . It is used as a fragrance, in foods, beverages, and liniments . For acute joint and muscular pain, methyl salicylate is used as a rubefacient and analgesic in deep heating liniments .
Synthesis Analysis
Methyl salicylate can be synthesized through the esterification of salicylic acid with methanol . The process involves adding salicylic acid and methanol into a reaction flask equipped with a reflux condenser and a thermometer, adding concentrated sulfuric acid used as a catalyst while stirring slowly, heating to reflux (about 90-100 DEG C) and reacting for 5-6 hours .
Molecular Structure Analysis
Methyl salicylate has the chemical formula C8H8O3 . It is derived from salicylic acid through the process of esterification with methanol . Structurally, it consists of a benzene ring with two functional groups: a hydroxy group (–OH) and an ester group (–COOCH3) .
Chemical Reactions Analysis
Methyl salicylate undergoes hydrolysis in the presence of H+ or OH- . An hydrolysis reaction is where something is broken apart by water .
Physical And Chemical Properties Analysis
Methyl salicylate is a colorless, viscous liquid with a sweet, fruity odor reminiscent of root beer . It has a molecular mass of 152.1494 gram per mole . The melting point is -9°C and its boiling point is 220°C . Its density is 1.17g/cm3 .
Scientific Research Applications
Plant Pathogen Resistance
Methyl salicylate plays a role in plant defense mechanisms, acting as an airborne signal that activates disease resistance and defense-related gene expression in neighboring plants and in the healthy tissues of infected plants. This signaling mechanism, primarily observed in tobacco plants inoculated with tobacco mosaic virus, highlights methyl salicylate's function in inter-plant communication and systemic acquired resistance (Shulaev, Silverman, & Raskin, 1997).
Attraction of Natural Enemies in Agroecosystems
Research has demonstrated methyl salicylate's efficacy in attracting natural enemies of pests, such as syrphid flies and green lacewings, to soybean fields, thereby reducing populations of soybean aphids. This suggests its potential as a sustainable pest management strategy in agricultural settings (Mallinger, Hogg, & Gratton, 2011).
Repellent and Toxic Properties Against Grain Pests
Methyl salicylate has shown repellent and toxic effects on pests like Sitophilus zeamais, a major pest of stored grains. This highlights its potential for use in protecting stored grain from pest infestations, contributing to food security and pest management in agriculture (Jayasekara, Stevenson, Hall, & Belmain, 2005).
Chemical Sensing and Detection
Methyl salicylate serves as a simulant for testing chemical protective gear, with research focusing on developing sensitive detection methods for this compound. This is crucial for improving safety protocols in various industries, including military and agriculture (Patel, Hobson, Cemalovic, & Mlsna, 2008).
Role in Heavy Metal Stress in Plants
Salicylic acid, from which methyl salicylate is derived, has been studied for its role in plants exposed to heavy metals. It's involved in the stimulation of antioxidant compounds and enzymes, helping plants counteract heavy metal stress. This research underscores the broader implications of methyl salicylate and its precursors in environmental stress management in plants (Sharma, Sidhu, Araniti, Bali, Shahzad, Tripathi, Brestič, Skalický, & Landi, 2020).
Safety And Hazards
Methyl salicylate is harmful if swallowed, inhaled, or absorbed through skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin . Ingestion of relatively small amount causes severe poisoning and death . It causes nausea, vomiting, acidosis, pulmonary edema, pneumonia, convulsions, and death .
Future Directions
Methyl salicylate has been widely used for its keratolytic and anti-inflammatory actions . The current research is focusing on both passive and active strategies, including emerging technologies employed to enhance skin permeation of this compound . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .
properties
IUPAC Name |
methyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | METHYL SALICYLATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
7631-93-8 (hydrochloride salt) | |
Record name | Methyl salicylate [JAN:NF] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5025659 | |
Record name | Methyl salicylate | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl 2-hydroxybenzoate | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |
Record name | METHYL SALICYLATE | |
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Record name | METHYL SALICYLATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
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Density |
1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |
Record name | METHYL SALICYLATE | |
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Record name | METHYL SALICYLATE | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
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Vapor Density |
5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |
Record name | METHYL SALICYLATE | |
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Record name | METHYL SALICYLATE | |
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Vapor Pressure |
0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |
Record name | METHYL SALICYLATE | |
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Mechanism of Action |
Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2. | |
Record name | Methyl salicylate | |
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Product Name |
Methyl Salicylate | |
Color/Form |
COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |
CAS RN |
119-36-8 | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.5 °F (NTP, 1992), -8.6 °C | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.